molecular formula C18H13FN4 B6462942 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole CAS No. 2549010-59-3

4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole

Cat. No. B6462942
CAS RN: 2549010-59-3
M. Wt: 304.3 g/mol
InChI Key: GMDYREFPJDCAKW-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole, also known as FPTPT, is a heterocyclic compound that is a derivative of the 1,2,3-triazole family. It has been studied extensively as a potential therapeutic agent in a variety of biological and medical applications. FPTPT has been investigated for its ability to act as an inhibitor of enzymes, as a potential anti-cancer drug, and as an anti-inflammatory agent.

Scientific Research Applications

4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been studied extensively as a potential therapeutic agent in a variety of biological and medical applications. It has been investigated for its ability to act as an inhibitor of enzymes, as a potential anti-cancer drug, and as an anti-inflammatory agent. In addition, this compound has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators such as prostaglandins. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of the epidermal growth factor receptor (EGFR).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell types and animal models. In cell culture studies, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes involved in the production of pro-inflammatory mediators. In animal models, this compound has been shown to reduce inflammation and promote wound healing.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole in laboratory experiments is its ability to act as an inhibitor of enzymes, such as COX-2, which is involved in the production of pro-inflammatory mediators. This makes this compound an attractive therapeutic agent for the treatment of inflammation and other diseases. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not as potent as other compounds, such as aspirin, and it has a relatively short half-life in the body.

Future Directions

There are several potential future directions for the study of 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole. First, further research is needed to elucidate the exact mechanism of action of this compound and to determine its potential therapeutic applications in the treatment of diseases. Second, further studies are needed to assess the safety and efficacy of this compound in humans. Finally, additional studies are needed to explore the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a multi-step process that involves the coupling of two molecules, 4-fluorophenyl-1-phenyl-1H-1,2,3-triazole and 5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole. The first step involves the reaction of 4-fluorophenyl-1-phenyl-1H-1,2,3-triazole with a base, such as sodium hydroxide, to form a diazonium salt. This diazonium salt is then reacted with 5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole in the presence of a catalyst, such as copper chloride, to form this compound.

properties

IUPAC Name

4-(2-fluorophenyl)-1-phenyl-5-pyrrol-1-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4/c19-16-11-5-4-10-15(16)17-18(22-12-6-7-13-22)23(21-20-17)14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYREFPJDCAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=C3F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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